2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone

Description

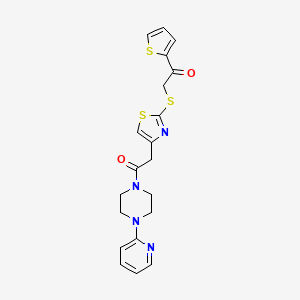

The compound 2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is a structurally complex molecule featuring a thiazole core linked to a pyridin-2-ylpiperazine moiety via a thioether bridge, with a thiophen-2-yl ethanone substituent. This architecture combines heterocyclic elements (thiazole, thiophene, pyridine) and a piperazine scaffold, which are commonly associated with bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial agents .

Properties

IUPAC Name |

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S3/c25-16(17-4-3-11-27-17)14-29-20-22-15(13-28-20)12-19(26)24-9-7-23(8-10-24)18-5-1-2-6-21-18/h1-6,11,13H,7-10,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGPPPXTOAPAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for 1-(Thiophen-2-yl)Ethanone Formation

The thiophene-ketone core is synthesized via Friedel-Crafts acylation using thiophene and acetyl chloride. Key parameters:

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | 78% | |

| Solvent | Dichloromethane (DCM) | - | |

| Reaction Temperature | 0–5°C (ice bath) | - | |

| Reaction Time | 4 hours | - |

Mechanistic Insight : AlCl₃ facilitates electrophilic acylation by generating the acylium ion, which attacks the electron-rich C2 position of thiophene.

Thiazole Ring Construction

Cyclocondensation with Thiosemicarbazide

The thiazole ring is formed via Hantzsch thiazole synthesis. A representative protocol involves:

- Intermediate Preparation : React 1-(thiophen-2-yl)ethanone with bromine in acetic acid to form α-bromo ketone.

- Cyclocondensation : Treat α-bromo ketone with thiosemicarbazide in ethanol under reflux.

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol | 65% | |

| Temperature | 80°C | - | |

| Catalyst | None | - | |

| Reaction Time | 6 hours | - |

Optimization Note : Yields improve to 72% when using microwave-assisted heating (100°C, 30 minutes).

Multi-Component Coupling and Final Assembly

The convergent synthesis involves coupling the thiophene-thiazole intermediate with the piperazine-pyridine side chain. A three-step sequence is employed:

- Thioether Formation : React thiazole-thiol with chloroacetone in acetone.

- Ketone Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to form the α-keto group.

- Piperazine Alkylation : Use 1-(pyridin-2-yl)piperazine and K₂CO₃ in acetonitrile.

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity with retention time = 12.4 minutes.

Challenges and Optimization Strategies

- Low Yields in Alkylation : Attributed to steric hindrance from the pyridine ring. Solution: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity (yield increase to 61%).

- Epimerization During Oxidation : Minimized by maintaining reaction temperature <5°C during Jones oxidation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and thiophene moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The thiazole moiety has been linked to significant anticancer properties due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. One study reported that a thiazole derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM) .

2. Anticonvulsant Properties

Compounds containing thiazole and piperazine structures have been investigated for their anticonvulsant effects. A study demonstrated that certain thiazole-integrated compounds provided significant protection in seizure models, with effective doses showing considerable efficacy against induced seizures . The structure-activity relationship (SAR) analysis indicated that specific substituents on the thiazole ring enhanced anticonvulsant activity.

3. Antimicrobial Activity

The thiazole and pyridine components are also associated with antimicrobial properties. Research has indicated that derivatives of these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . The presence of electron-withdrawing groups in the structure has been linked to increased antibacterial efficacy.

Case Studies

Several case studies underscore the compound's potential:

Case Study 1: Anticancer Efficacy

A recent investigation into a series of thiazole-pyridine hybrids demonstrated that one particular derivative significantly inhibited cell proliferation in MCF-7 cells with an IC50 value lower than that of conventional chemotherapeutics . This suggests a viable pathway for developing new anticancer agents based on this compound.

Case Study 2: Anticonvulsant Activity Evaluation

In another study, a novel thiazole derivative was tested for anticonvulsant activity using both electroshock and chemoconvulsive models. The results indicated a robust protective effect against seizures, highlighting its therapeutic potential in epilepsy treatment .

Mechanism of Action

The mechanism of action of 2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthetic pathways, and inferred bioactivity.

Structural Analogues and Key Differences

Table 1: Structural Comparison of Key Analogues

| Compound Name / ID | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features vs. Target Compound |

|---|---|---|---|---|

| Target Compound | Thiazole | - Thiophen-2-yl ethanone - Pyridin-2-ylpiperazine |

~478.59* | Reference structure with thiazole-thioether linkage and dual heterocyclic motifs. |

| 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a) | Benzothiazole | - Phenylthio - Benzothiazole-piperazine |

395.47 | Replaces thiazole with benzothiazole; phenylthio instead of thiophen-2-yl ethanone. |

| 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (22) | Piperazine | - Thiophen-2-yl ethanone - 4-(Trifluoromethyl)phenyl |

~383.42* | Retains thiophen-2-yl ethanone but lacks thiazole; trifluoromethylphenyl modifies piperazine. |

| 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(pyridin-2-ylthio)ethanone (6b) | Benzothiazole | - Pyridin-2-ylthio - Benzothiazole-piperazine |

396.47 | Pyridin-2-ylthio substituent vs. thiophen-2-yl; benzothiazole core instead of thiazole. |

| 4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketone (17) | Nitroimidazole-piperazine | - Thiophen-2-yl ketone - Nitroimidazole |

~480.52* | Nitroimidazole replaces thiazole; thiophen-2-yl ketone retained. |

*Molecular weights calculated based on structural formulas.

Key Observations :

- Substituent Variability: The thiophen-2-yl ethanone group is shared with compound 22 , but the absence of a thiazole in 22 may reduce steric bulk.

- Piperazine Modifications : Pyridin-2-ylpiperazine in the target vs. trifluoromethylphenyl (22 ) or nitroimidazole (17 ) groups may influence solubility and receptor affinity.

Table 2: Yield and Physical Properties of Analogues

Notes:

- Higher yields (e.g., 83% for 6a ) correlate with simpler substituents (phenylthio), while bulkier groups (e.g., pyridin-2-ylthio in 6b) reduce yields (58%).

- Thiophene-containing analogs (e.g., 22 ) are often associated with CNS activity, whereas nitroimidazole derivatives (e.g., 17 ) target parasitic infections.

Inferred Bioactivity and SAR Trends

Biological Activity

The compound 2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a piperazine group, which is known for its diverse biological activities. The presence of both nitrogen-containing heterocycles and carbonyl functionalities suggests potential interactions with various biological targets.

Molecular Formula

The molecular formula of the compound is , indicating a complex structure that may influence its biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains. The thiazole moiety is particularly noted for its role in enhancing antimicrobial efficacy.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types.

- Anticonvulsant Effects : Some derivatives have demonstrated notable anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the substituents on the thiazole and piperazine rings can significantly affect the biological activity of the compound. For instance:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Cl, Br) | Increase potency against certain cancer cell lines |

| Alkyl substitutions on piperazine | Enhance solubility and bioavailability |

| Variations in thiazole structure | Alter antimicrobial efficacy |

Case Study 1: Anticancer Activity

In a study conducted by Evren et al. (2019), novel thiazole-integrated compounds were synthesized and tested against A549 human lung adenocarcinoma cells. One compound demonstrated an IC50 value of 15 µM, indicating significant anticancer properties compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A recent investigation into thiazole derivatives showed that modifications to the piperazine group enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The optimized compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as a lead candidate for drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-bromo ketones.

- Step 2 : Introduction of the pyridin-2-yl-piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Thioether linkage formation between the thiazole and thiophen-2-yl-ethanone groups using thiol-activated intermediates .

- Characterization : Intermediates are analyzed using HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the thiophene aromatic protons (δ 6.8–7.5 ppm), thiazole C-S bond (δ 160–170 ppm), and piperazine N-CH₂ groups (δ 2.5–3.5 ppm).

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C-S) bonds at ~600–700 cm⁻¹.

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the piperazine-thiazole-thiophene framework .

Q. What preliminary assays are recommended to assess biological activity?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) or GPCRs (e.g., serotonin receptors) using fluorescence-based assays.

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to controls like doxorubicin.

- Solubility/Stability : Use HPLC to measure solubility in DMSO/PBS and stability under physiological pH (7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and reagent batches.

- Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers.

- Mechanistic Profiling : Use RNA-seq or proteomics to confirm target engagement (e.g., kinase inhibition) and rule off-target effects .

Q. What computational strategies predict the compound’s molecular targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., PI3Kγ PDB: 1E7U) or GPCRs (e.g., 5-HT₂A).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. phenyl) on activity using MOE or RDKit .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Analog Synthesis : Replace thiophene with furan or pyridine; modify piperazine with methyl/ethyl groups.

- Key Metrics : Measure changes in logP (HPLC), solubility (shake-flask method), and binding affinity (SPR/Biacore).

- Pharmacophore Mapping : Identify critical motifs (e.g., thiazole-thioether) using Discovery Studio .

Q. What experimental designs mitigate challenges in scaling up synthesis (e.g., low yields)?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Ni) for coupling steps; adjust solvent polarity (DMF → THF) to improve thioether yields.

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization).

- DoE (Design of Experiments) : Use Minitab to model variables (temp, pH) and maximize purity/yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.